molecular formula C29H37FO3 B14272101 Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate CAS No. 134321-21-4

Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate

Cat. No.: B14272101
CAS No.: 134321-21-4
M. Wt: 452.6 g/mol
InChI Key: OBWWGYRVRNVXDH-UHFFFAOYSA-N
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Description

Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a decyloxyphenyl group, and a fluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate typically involves multiple steps:

    Formation of the Decyloxyphenyl Group: This step involves the reaction of 4-bromophenol with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)phenol.

    Sonogashira Coupling: The 4-(decyloxy)phenyl group is then coupled with 4-ethynyl-2-fluorobenzoic acid using a palladium catalyst and a copper co-catalyst in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the resulting compound with butanol in the presence of an acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate moiety, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the fluorobenzoate moiety can form hydrogen bonds with polar groups. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-{[4-(octyloxy)phenyl]ethynyl}-2-fluorobenzoate: Similar structure but with an octyloxy group instead of a decyloxy group.

    Butyl 4-{[4-(hexyloxy)phenyl]ethynyl}-2-fluorobenzoate: Similar structure but with a hexyloxy group instead of a decyloxy group.

    Butyl 4-{[4-(methoxy)phenyl]ethynyl}-2-fluorobenzoate: Similar structure but with a methoxy group instead of a decyloxy group.

Uniqueness

The uniqueness of Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate lies in its specific combination of functional groups, which imparts distinct physicochemical properties. The decyloxy group provides hydrophobic character, while the ethynyl and fluorobenzoate groups offer opportunities for diverse chemical reactivity and interactions.

Properties

CAS No.

134321-21-4

Molecular Formula

C29H37FO3

Molecular Weight

452.6 g/mol

IUPAC Name

butyl 4-[2-(4-decoxyphenyl)ethynyl]-2-fluorobenzoate

InChI

InChI=1S/C29H37FO3/c1-3-5-7-8-9-10-11-12-22-32-26-18-15-24(16-19-26)13-14-25-17-20-27(28(30)23-25)29(31)33-21-6-4-2/h15-20,23H,3-12,21-22H2,1-2H3

InChI Key

OBWWGYRVRNVXDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)OCCCC)F

Origin of Product

United States

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